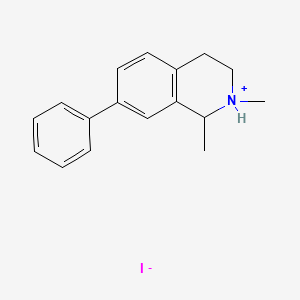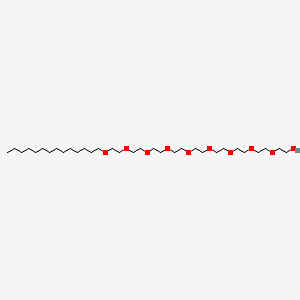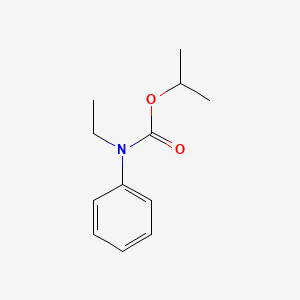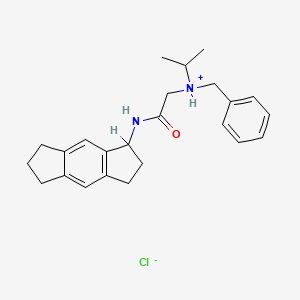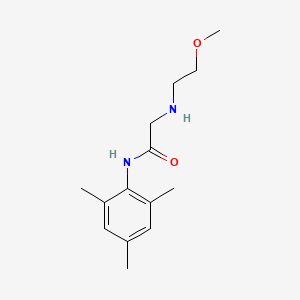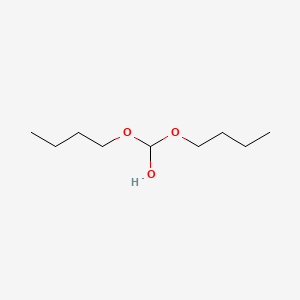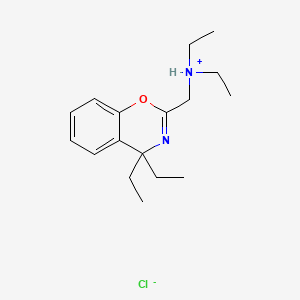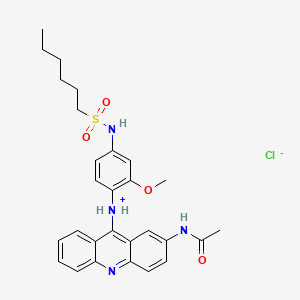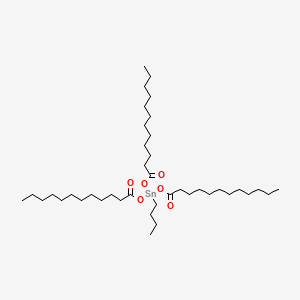
Stannane, butyltri(lauroyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE: is a chemical compound with the molecular formula C40H78O6Sn and a molar mass of 773.75 g/mol . It is also known by several other names, including BUTYLTINTRILAURATE and MONOBUTYLTINTRILAURATE . This compound is a type of organotin compound, which are known for their applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and dodecyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides , while substitution reactions can produce a variety of organotin compounds with different organic groups .
Scientific Research Applications
Chemistry: In chemistry, BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE is used as a catalyst in various organic reactions, including esterification and transesterification reactions .
Biology: In biological research, this compound is studied for its potential use as an antifouling agent to prevent the growth of marine organisms on submerged surfaces .
Medicine: In medicine, organotin compounds, including BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE, are investigated for their antitumor and antimicrobial properties .
Industry: Industrially, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers to enhance their thermal stability .
Mechanism of Action
The mechanism of action of BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins involved in cellular metabolism, leading to their inactivation . This disruption can result in the inhibition of cell growth and proliferation, which is why it is studied for its potential antitumor properties .
Comparison with Similar Compounds
TRIBUTYLTIN OXIDE (TBTO): Another organotin compound used as an antifouling agent.
DIBUTYLTIN DILAURATE: Used as a catalyst in the production of polyurethane foams.
MONOBUTYLTIN TRICHLORIDE: Used in the synthesis of other organotin compounds.
Uniqueness: BUTYLTRIS[(1-OXODODECYL)OXY]STANNANE is unique due to its specific structure, which imparts distinct properties such as high thermal stability and effectiveness as a stabilizer in polymer production . Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry .
Properties
CAS No. |
25151-00-2 |
|---|---|
Molecular Formula |
C40H78O6Sn |
Molecular Weight |
773.8 g/mol |
IUPAC Name |
[butyl-di(dodecanoyloxy)stannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
FKXJWELJXMKBDI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


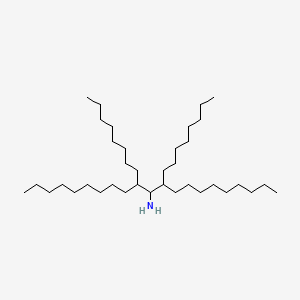
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
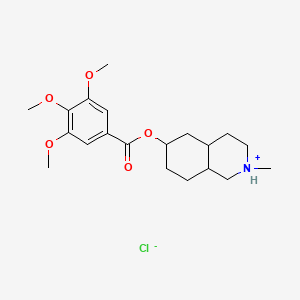
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)
